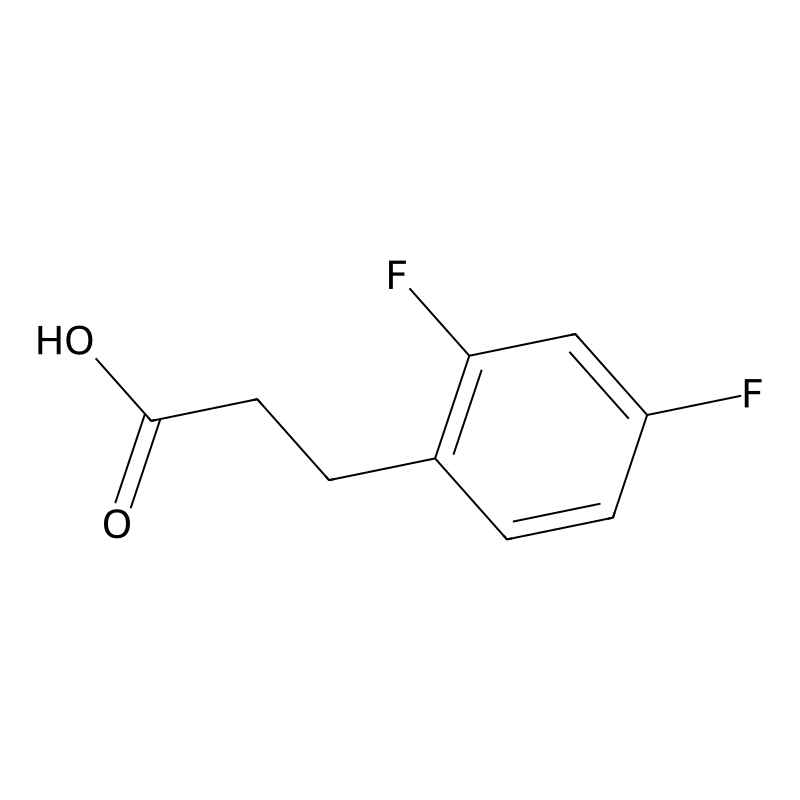

3-(2,4-Difluorophenyl)propionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2,4-Difluorophenyl)propionic acid is an aromatic compound characterized by the presence of a propionic acid moiety attached to a 2,4-difluorophenyl group. Its molecular formula is C9H8F2O2, and it has a molecular weight of 188.16 g/mol. This compound is notable for its structure, which includes two fluorine atoms positioned on the aromatic ring, influencing its chemical properties and biological activities .

Synthesis:

3-(2,4-Difluorophenyl)propionic acid can be synthesized through various methods, with the most common approach involving the Friedel-Crafts acylation reaction. This reaction involves reacting 2,4-difluorobenzyl chloride with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Potential Biological Applications:

Research suggests that 3-(2,4-difluorophenyl)propionic acid possesses several potential biological activities, though extensive in vivo studies are still needed for conclusive confirmation. Here are some promising areas of exploration:

- Antimicrobial activity: Studies have shown that the compound exhibits moderate antibacterial and antifungal properties.

- Anti-inflammatory activity: 3-(2,4-Difluorophenyl)propionic acid may have potential as an anti-inflammatory agent due to its ability to inhibit enzymes involved in the inflammatory response.

- Anticancer activity: Preliminary research indicates that the compound might possess antitumor properties, warranting further investigation.

The reactivity of 3-(2,4-Difluorophenyl)propionic acid primarily involves typical carboxylic acid reactions. It can undergo:

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide.

- Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles due to their electronegativity.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

3-(2,4-Difluorophenyl)propionic acid has been studied for its potential biological activities. It exhibits anti-inflammatory properties and has been investigated in the context of pain relief. The presence of fluorine atoms enhances its lipophilicity and may improve its pharmacokinetic profile compared to non-fluorinated analogs .

In vitro studies have indicated that this compound may interact with various biological targets, although specific mechanisms of action require further elucidation.

Several synthetic pathways can be employed to produce 3-(2,4-Difluorophenyl)propionic acid:

- Friedel-Crafts Acylation: Utilizing 2,4-difluorobenzoyl chloride and propionic acid in the presence of a Lewis acid catalyst.

- Direct Fluorination: Starting from propionic acid derivatives followed by selective fluorination using fluorinating agents.

- Grignard Reaction: Reacting a Grignard reagent derived from 2,4-difluorobenzaldehyde with propionic acid derivatives .

These methods allow for the production of the compound with varying degrees of yield and purity.

3-(2,4-Difluorophenyl)propionic acid finds application in several fields:

- Pharmaceuticals: As a building block for drug development due to its anti-inflammatory properties.

- Chemical Research: Used in studies examining structure-activity relationships in medicinal chemistry.

- Agriculture: Potential applications in developing agrochemicals that require specific biological activity against pests or diseases .

Interaction studies involving 3-(2,4-Difluorophenyl)propionic acid focus on its binding affinity to various receptors and enzymes. Preliminary research suggests it may interact with cyclooxygenase enzymes, which are critical in the inflammatory pathway. Further investigation into its pharmacodynamics and pharmacokinetics is essential to understand its full potential in therapeutic applications .

Several compounds share structural similarities with 3-(2,4-Difluorophenyl)propionic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-(4-Fluorophenyl)propionic acid | C9H9F O2 | Contains only one fluorine atom on the phenyl ring. |

| 3-(Trifluoromethylphenyl)propionic acid | C10H8F3O2 | Contains three fluorine atoms instead of two. |

| 3-(Phenyl)propionic acid | C9H10O2 | Lacks fluorine substituents; serves as a baseline. |

The uniqueness of 3-(2,4-Difluorophenyl)propionic acid lies in its specific substitution pattern on the aromatic ring, which can significantly affect its reactivity and biological activity compared to these similar compounds.